molecular formula C10H7N3 B12821275 (E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile

(E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile

Cat. No.: B12821275
M. Wt: 169.18 g/mol
InChI Key: JLABZBKBAMUJSK-DUXPYHPUSA-N
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Description

(E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. The compound this compound is characterized by the presence of a benzimidazole ring fused with a nitrile group, making it a valuable scaffold for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile typically involves the Claisen–Schmidt condensation reaction. This reaction is carried out by condensing 4-(1H-imidazol-1-yl)benzaldehyde with an appropriate acetophenone derivative in the presence of a base such as aqueous sodium hydroxide in methanol . The reaction conditions are optimized to ensure high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrile group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

(E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it can inhibit the activity of microbial enzymes, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways involved depend on the specific biological context and the type of organism being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the nitrile group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis. Additionally, its potential antimicrobial and antifungal activities make it a promising candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

(E)-3-(1H-benzimidazol-4-yl)prop-2-enenitrile

InChI

InChI=1S/C10H7N3/c11-6-2-4-8-3-1-5-9-10(8)13-7-12-9/h1-5,7H,(H,12,13)/b4-2+

InChI Key

JLABZBKBAMUJSK-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=C2C(=C1)NC=N2)/C=C/C#N

Canonical SMILES

C1=CC(=C2C(=C1)NC=N2)C=CC#N

Origin of Product

United States

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